Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate is a chemical compound characterized by the presence of two trifluoromethyl groups and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate typically involves the reaction of 2,2,2-trifluoro-1-(piperidin-4-yl)ethanol with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxalates and other oxidation products.
Reduction: Reduction reactions can yield the corresponding alcohols and amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalic acid derivatives, while reduction can produce alcohols and amines .
Scientific Research Applications
Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with specific binding sites on proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone: This compound shares the trifluoromethyl and piperidine moieties but lacks the oxalate group.
1-Trifluoroacetyl piperidine: Similar in structure but with different functional groups.
Uniqueness
Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate is unique due to the presence of the oxalate group, which can participate in additional chemical reactions and interactions compared to its analogs. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H22F6N2O4 |
---|---|
Molecular Weight |
420.35 g/mol |
IUPAC Name |
bis(2,2,2-trifluoro-1-piperidin-4-ylethyl) oxalate |
InChI |
InChI=1S/C16H22F6N2O4/c17-15(18,19)11(9-1-5-23-6-2-9)27-13(25)14(26)28-12(16(20,21)22)10-3-7-24-8-4-10/h9-12,23-24H,1-8H2 |
InChI Key |
WGTPCOHQKXNHEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(C(F)(F)F)OC(=O)C(=O)OC(C2CCNCC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.